Mass Spectrometric Resolution: M+4 vs. M+0 and M+6 Mass Shift
Acetic anhydride-13C4 introduces a mass shift of +4 Da per incorporated acetyl group, enabling baseline resolution from unlabeled acetylated species in MS analysis. In contrast, unlabeled acetic anhydride (M+0) cannot be used as an internal standard due to isobaric interference. Deuterated acetic anhydride-d6 introduces a +6 Da shift but is associated with chromatographic deuterium isotope effects that can alter retention time and ionization efficiency, potentially compromising quantitative accuracy. The ¹³C label in acetic anhydride-13C4 does not significantly alter chromatographic behavior relative to the native analyte, ensuring co-elution and identical ionization conditions, which are fundamental requirements for accurate isotope dilution mass spectrometry [1] [2].
| Evidence Dimension | Mass shift per acetyl group |
|---|---|
| Target Compound Data | M+4 |
| Comparator Or Baseline | Unlabeled acetic anhydride: M+0; Acetic anhydride-d6: M+6 |
| Quantified Difference | +4 Da vs. +0 Da (unlabeled) and +6 Da (deuterated) |
| Conditions | Mass spectrometry analysis; chromatographic co-elution expectation |
Why This Matters
The M+4 shift provides optimal resolution without deuterium-induced chromatographic variability, ensuring robust and reproducible quantification in complex biological matrices.
- [1] Sigma-Aldrich. Acetic anhydride-d6, 99 atom % D. Product No. 175641. Technical Datasheet. View Source
- [2] Asam, S., & Rychlik, M. (2006). Synthesis of four carbon-13-labeled type A trichothecene mycotoxins and their application as internal standards in stable isotope dilution assays. Journal of Agricultural and Food Chemistry, 54(18), 6535-6546. View Source
